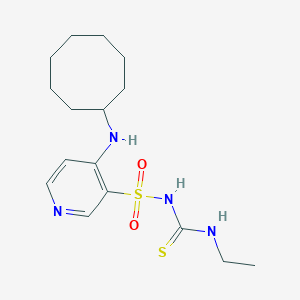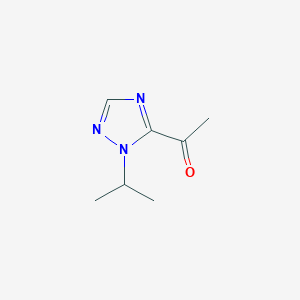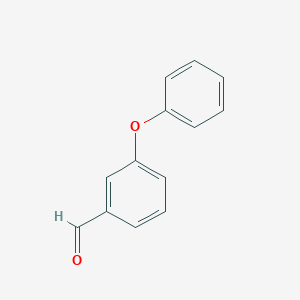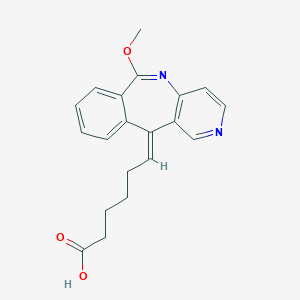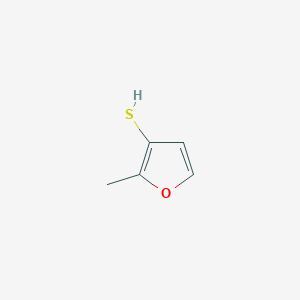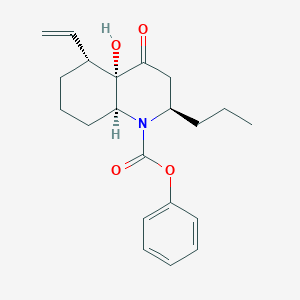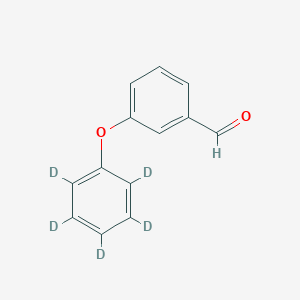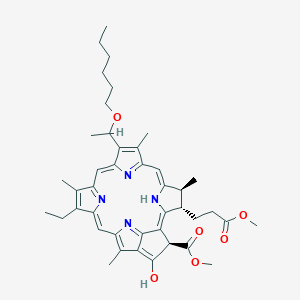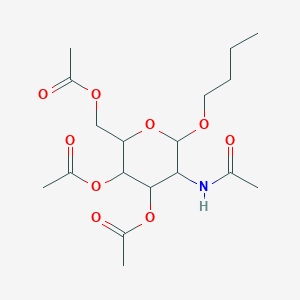
(5-アセチルアミノ-3,4-ジアセチルオキシ-6-ブトキシオキサン-2-イル)メチルアセテート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Acetamido-3,4-diacetyloxy-6-butoxyoxan-2-yl)methyl acetate: is a versatile chemical compound with a complex structure
科学的研究の応用
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, serving as a building block for various chemical reactions.
Biology: In biological research, it can be used to study enzyme interactions and metabolic pathways due to its multiple functional groups.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Acetamido-3,4-diacetyloxy-6-butoxyoxan-2-yl)methyl acetate typically involves multi-step organic reactions. One common approach is the acetylation of a precursor molecule containing hydroxyl groups, followed by the introduction of the acetamido group through an amide formation reaction. The butoxy group can be introduced via etherification reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of (5-Acetamido-3,4-diacetyloxy-6-butoxyoxan-2-yl)methyl acetate may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with the desired specifications.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetamido and butoxy groups, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can target the acetamido group, converting it to an amine.
Substitution: The acetyloxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxides or ketones.
Reduction: Formation of amines.
Substitution: Formation of new esters or amides.
作用機序
The mechanism of action of (5-Acetamido-3,4-diacetyloxy-6-butoxyoxan-2-yl)methyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the acetyloxy and butoxy groups may enhance lipophilicity and membrane permeability. These interactions can modulate biological pathways and lead to desired therapeutic effects.
類似化合物との比較
- (5-Acetamido-3,4-diacetyloxy-6-methoxyoxan-2-yl)methyl acetate
- (5-Acetamido-3,4-diacetyloxy-6-ethoxyoxan-2-yl)methyl acetate
- (5-Acetamido-3,4-diacetyloxy-6-propoxyoxan-2-yl)methyl acetate
Uniqueness: The presence of the butoxy group in (5-Acetamido-3,4-diacetyloxy-6-butoxyoxan-2-yl)methyl acetate distinguishes it from its analogs, potentially offering different solubility, reactivity, and biological activity profiles. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.
特性
IUPAC Name |
(5-acetamido-3,4-diacetyloxy-6-butoxyoxan-2-yl)methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO9/c1-6-7-8-24-18-15(19-10(2)20)17(27-13(5)23)16(26-12(4)22)14(28-18)9-25-11(3)21/h14-18H,6-9H2,1-5H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHDOPGXUSBUJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40409159 |
Source


|
| Record name | (5-acetamido-3,4-diacetyloxy-6-butoxyoxan-2-yl)methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40409159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155197-37-8 |
Source


|
| Record name | (5-acetamido-3,4-diacetyloxy-6-butoxyoxan-2-yl)methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40409159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
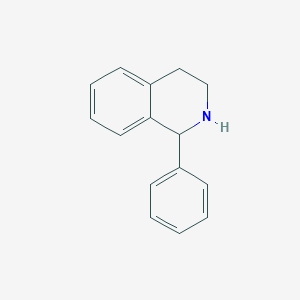

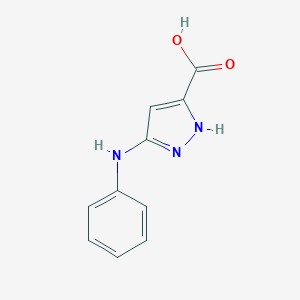
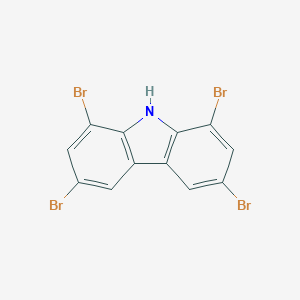
![(5E)-5-(5-oxo-6H-pyrido[4,3-c][1]benzazepin-11-ylidene)pentanoic acid](/img/structure/B142644.png)
